3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
Description
3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a tert-butyl group at position 3 and a 4-iodo-1,3-oxazole moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including antifungal agents and central nervous system (CNS) therapeutics.
Properties
CAS No. |
959977-74-3 |
|---|---|
Molecular Formula |
C13H13IN4O |
Molecular Weight |
368.17 g/mol |
IUPAC Name |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-iodo-1,3-oxazole |
InChI |
InChI=1S/C13H13IN4O/c1-13(2,3)12-17-16-9-5-4-8(6-18(9)12)10-11(14)15-7-19-10/h4-7H,1-3H3 |
InChI Key |
XIQVFJPUOATLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
General Overview of Synthesis
The synthesis of 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)triazolo[4,3-a]pyridine typically involves the following key steps:
Formation of the Triazole Ring : This is usually achieved through the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.
Introduction of the Iodo Group : The iodination step can be performed using various reagents such as iodine monochloride or N-iodosuccinimide (NIS).
Oxazole Formation : The formation of the oxazole moiety can be accomplished through cyclization reactions involving appropriate precursors.
Final Coupling Reaction : The final step involves coupling the oxazole with the triazole to form the desired compound.
Detailed Synthesis Steps
Step 1: Synthesis of Triazole
A common method for synthesizing the triazole ring involves the reaction of 4-amino-1,2,4-triazole with tert-butyl isocyanate:
$$
\text{4-amino-1,2,4-triazole} + \text{tert-butyl isocyanate} \rightarrow \text{tert-butyl triazole intermediate}
$$
This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF). Yields can vary but are often reported between 60% to 80%.
Step 2: Iodination
The iodination of the triazole intermediate can be achieved using iodine monochloride:
$$
\text{tert-butyl triazole intermediate} + \text{ICl} \rightarrow \text{iodinated triazole}
$$
This step generally requires mild heating and can yield approximately 70% to 85% of the desired iodinated product.
Step 3: Formation of Oxazole
The oxazole ring is formed by reacting a suitable carboxylic acid derivative with an amine in the presence of a dehydrating agent such as thionyl chloride:
$$
\text{carboxylic acid derivative} + \text{amine} \rightarrow \text{oxazole}
$$
This reaction can yield oxazoles in moderate to high yields (50% to 90%).
Step 4: Final Coupling
The final coupling step combines the iodinated triazole with the oxazole under coupling conditions using reagents such as palladium catalysts or other coupling agents:
$$
\text{iodinated triazole} + \text{oxazole} \rightarrow \text{3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)triazolo[4,3-a]pyridine}
$$
This step typically requires optimization of temperature and reaction time but can achieve yields of approximately 60% to 80%.
Summary Table of Preparation Methods
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole formation | Reflux in ethanol/DMF | 60 - 80 |
| 2 | Iodination | Mild heat with ICl | 70 - 85 |
| 3 | Oxazole formation | Thionyl chloride | 50 - 90 |
| 4 | Final coupling | Palladium-catalyzed | 60 - 80 |
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The iodo group in the oxazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The triazolo[4,3-a]pyridine scaffold is versatile, with substituent variations driving functional diversity. Key analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Substituent Impact : The 4-iodo-oxazole group in the target compound introduces steric bulk and electronic effects distinct from smaller groups (e.g., ethyl or chloromethyl). This may enhance antifungal activity by improving target binding or membrane penetration .
Functional Comparisons
Antifungal Activity
Microwave-synthesized triazolo[4,3-a]pyridine derivatives with hydrazone moieties demonstrated 50–70% inhibition against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL. While the target compound’s activity remains unquantified in the evidence, its iodo-oxazole group may enhance antifungal efficacy due to iodine’s electronegativity and oxidative properties .
Structure-Activity Relationship (SAR)
DFT calculations on antifungal triazolo[4,3-a]pyridines revealed that electron-withdrawing groups (e.g., halogens) enhance activity by stabilizing charge-transfer interactions. For mGluR2 modulation, bulky substituents (e.g., tert-butyl) may improve allosteric binding affinity, as seen in patented compounds .
Biological Activity
3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Structural Characteristics
The compound features a triazolo-pyridine core with a tert-butyl group and an iodo-oxazole moiety. Its molecular formula is with a molecular weight of 348.17 g/mol. The presence of iodine and the oxazole ring suggests potential interactions with biological targets, making it an interesting subject for further research.
Synthesis Methods
Synthesis of this compound can be achieved through various methods including:
- Cyclization Reactions : Utilizing appropriate precursors to form the triazole and pyridine rings.
- Halogenation : Introducing the iodine substituent through electrophilic aromatic substitution.
- Optimization of Reaction Conditions : Adjusting temperature, solvent, and catalyst to maximize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Antitumor Properties : In vitro assays have demonstrated cytotoxic effects on cancer cell lines.
- Anticonvulsant Effects : Similar compounds have shown promise in seizure models, indicating potential neuroprotective properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anticonvulsant | Efficacy in seizure models |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various triazolo derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition compared to control groups.
Case Study 2: Anticancer Research
A series of in vitro assays were conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested involvement of mitochondrial pathways.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance:
- Kinase Inhibition : Potential inhibition of kinases involved in cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
